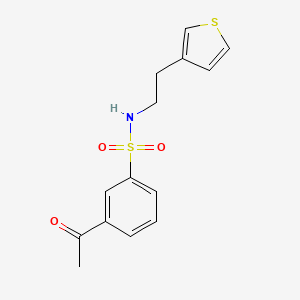

3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetylphenyl substituent and a 2-(thiophen-3-yl)ethylamine moiety. The compound combines a sulfonamide backbone with heteroaromatic (thiophene) and acetylated aromatic groups, which are critical for modulating its physicochemical and biological properties.

Key structural attributes:

- Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.

- Thiophen-3-yl ethyl chain: Contributes to lipophilicity and electronic effects via the sulfur atom.

Properties

IUPAC Name |

3-acetyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVRVXAEFLLPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

Attachment of the ethyl group: The thiophene ring is then functionalized with an ethyl group at the 2-position through alkylation reactions.

Formation of the benzenesulfonamide moiety: The benzenesulfonamide moiety is introduced by reacting the functionalized thiophene with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Scientific Research Applications

3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its sulfonamide moiety.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria, thus exhibiting antimicrobial activity . Additionally, the thiophene ring can interact with various molecular targets, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives

*Calculated based on formula; exact values may vary.

Key Observations:

- Electronic Effects: The 3-acetyl group in the target compound is electron-withdrawing, similar to the cyano group in but less polar. This contrasts with the electron-donating methoxy group in .

- Heterocyclic Diversity: The thiophen-3-yl ethyl chain distinguishes the target compound from derivatives with furan () or unsubstituted thiophene ().

- Steric Considerations : The ethyl spacer in the target compound reduces steric hindrance compared to bulkier substituents like furan-3-ylmethyl in .

Antibacterial Activity :

- Thiophene-containing sulfonamides (e.g., ) show moderate antibacterial activity due to membrane disruption or enzyme inhibition.

- The acetyl group in the target compound may enhance penetration through bacterial membranes compared to polar groups (e.g., cyano in ).

Solubility and Stability :

- The thiophen-3-yl ethyl chain increases lipophilicity (logP ~2.5–3.0), making the compound less water-soluble than methoxy or cyano derivatives (logP ~1.5–2.0).

- Stability under physiological conditions is likely comparable to analogues with similar substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves forming the sulfonamide bond via nucleophilic substitution between a sulfonyl chloride (e.g., 3-acetylbenzenesulfonyl chloride) and an amine (e.g., 2-(thiophen-3-yl)ethylamine). Critical challenges include controlling regioselectivity, minimizing side reactions (e.g., over-acylation), and ensuring high purity. Optimization requires adjusting reaction temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Catalysts like triethylamine may enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the acetyl group (δ ~2.6 ppm for CH), thiophene protons (δ ~6.5–7.5 ppm), and sulfonamide NH (δ ~7.8 ppm).

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC/TLC : Monitors reaction progress and purity (>95% for biological assays) .

Q. What are the primary pharmacological targets for sulfonamide derivatives like this compound?

- Answer : Sulfonamides commonly inhibit enzymes such as carbonic anhydrases, dihydropteroate synthase (bacterial folate synthesis), or tyrosine kinases. The acetyl and thiophene groups may enhance binding to hydrophobic pockets in target proteins. Preliminary docking studies should prioritize enzymes with known sulfonamide interactions .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets like enzymes?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Maestro model binding poses in active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between the sulfonamide group and catalytic zinc ions.

- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. trifluoromethyl) with inhibitory activity using datasets from analogs .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. How can conflicting bioactivity data between structural analogs (e.g., thiophene vs. furan derivatives) be resolved?

- Answer :

- Structural-Activity Analysis : Compare IC values of analogs with varying substituents (e.g., 3-acetyl vs. 3-trifluoromethyl) to identify pharmacophores. For example, thiophene’s electron-rich ring may enhance π-π stacking versus furan’s oxygen lone pairs .

- Metabolic Stability Assays : Test hepatic microsome degradation to determine if discrepancies arise from pharmacokinetic factors.

- Crystallography : Resolve co-crystal structures to visualize binding mode differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Salt Formation : Convert the sulfonamide to a sodium salt via NaOH treatment to enhance aqueous solubility.

- Prodrug Design : Mask the acetyl group with a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved membrane permeability.

- Nanoformulation : Use liposomal encapsulation or PEGylation to prolong circulation time .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment .

- Ethical Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds, emphasizing in vitro assays before animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.